molecular formula C12H26O4SSi B3152534 [1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate CAS No. 737790-47-5

[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate

Cat. No.: B3152534
CAS No.: 737790-47-5
M. Wt: 294.48 g/mol
InChI Key: ACVWVRRNBYWNGG-UHFFFAOYSA-N
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Description

[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a cyclopropyl group, a tert-butyl(dimethyl)silyl group, and a methanesulfonate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the cyclopropyl group through cyclopropanation reactions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the methanesulfonate ester, converting it into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, replacing the methanesulfonate group with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products:

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Cyclopropyl alcohols.

    Substitution: Cyclopropyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropyl groups

Biology: In biological research, [1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate is studied for its potential as a prodrug. The methanesulfonate ester can be hydrolyzed in vivo to release the active cyclopropyl compound, which may exhibit biological activity.

Medicine: The compound is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent. Its ability to undergo hydrolysis in biological systems makes it a candidate for targeted drug delivery.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate involves the hydrolysis of the methanesulfonate ester to release the active cyclopropyl compound. This active compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The cyclopropyl group can undergo ring-opening reactions, which may be crucial for its activity.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: Compared to these similar compounds, [1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate is unique due to the presence of the cyclopropyl group and the methanesulfonate ester. These functional groups confer distinct reactivity and stability, making it suitable for specific applications in synthesis and biological research.

This compound’s unique combination of functional groups and its potential for hydrolysis in biological systems set it apart from other carbamate derivatives, providing opportunities for targeted drug delivery and specialized chemical synthesis.

Properties

IUPAC Name

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4SSi/c1-11(2,3)18(5,6)16-10-12(7-8-12)9-15-17(4,13)14/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWVRRNBYWNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CC1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119588
Record name Cyclopropanemethanol, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737790-47-5
Record name Cyclopropanemethanol, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737790-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanol, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [1-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol (Example 34c, 5.37 g) dissolved in DCM (20 mL) was treated with triethylamine (6.92 mL) at 0° C. before adding methanesulfonyl chloride (2.321 mL) under nitrogen. The resulting mixture was stirred at 0° C. for 30 min. The reaction mixture was diluted with water (100 mL), and extracted with DCM (250 mL). The organics were dried (MgSO4), filtered and evaporated. The crude product was purified (SiO2 chromatography, elution 50% isohexane in diethyl ether). Pure fractions were evaporated to dryness to afford the subtitle compound (5.37 g) as an oil.
Quantity
5.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.92 mL
Type
reactant
Reaction Step Two
Quantity
2.321 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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